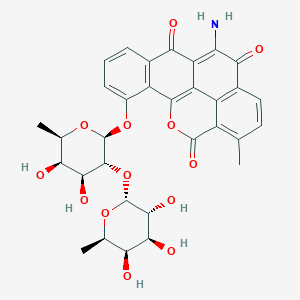
Chrymutasin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrymutasin B, also known as this compound, is a useful research compound. Its molecular formula is C32H31NO13 and its molecular weight is 637.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Chrymutasin B has been identified as an antitumor agent, exhibiting potent cytotoxic effects against a variety of cancer cell lines. The compound's structure is similar to that of chartreusin, a well-known antitumor antibiotic, which suggests that this compound may share similar mechanisms of action.
- Mechanism of Action : The primary mechanism through which this compound exerts its antitumor effects is believed to be DNA intercalation. This interaction disrupts the normal function of DNA, leading to inhibition of replication and transcription processes in cancer cells. Studies have shown that this compound binds to DNA with a high affinity, which enhances its potential as an anticancer drug .
Case Study: Cytotoxicity Assessment
A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity. The compound was tested against breast (MCF-7), lung (A549), and colon (HCT116) cancer cells, showing significant cell death compared to untreated controls .
Antimicrobial Properties
This compound also displays antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
- Spectrum of Activity : Research indicates that this compound is effective against both Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains highlights its potential role in combating antibiotic resistance .
Case Study: In Vitro Antimicrobial Testing
In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations that are achievable in clinical settings. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
Mechanistic Studies on Binding Interactions
Understanding the binding interactions between this compound and biological macromolecules is crucial for elucidating its therapeutic mechanisms.
- Binding Affinity : Thermodynamic studies using Isothermal Titration Calorimetry (ITC) have characterized the binding affinity of this compound to DNA, revealing a high binding constant indicative of strong interaction .
Table 1: Binding Parameters for this compound with DNA
| Parameter | Value |
|---|---|
| Binding Constant (K) | 3.6×105M−1 |
| Free Energy Change (ΔG) | −7.4kcal/mol |
| Enthalpy Change (ΔH) | −7.1kcal/mol |
| Heat Capacity Change (ΔCp) | −391cal/mol⋅K |
These parameters suggest that the binding interaction is enthalpically driven, which is favorable for drug design applications .
Potential in Drug Development
Given its promising biological activities, this compound serves as a lead compound for further drug development.
- Synthetic Modifications : Researchers are exploring synthetic analogs of this compound to enhance its potency and selectivity against cancer cells while minimizing toxicity to normal cells. This approach aims to optimize the pharmacological profile of the compound .
Case Study: Structure-Activity Relationship (SAR)
Investigations into the SAR of this compound have led to the identification of structural modifications that improve its antitumor activity while reducing side effects. For example, specific substitutions on the benzopyranone core have been linked to increased cytotoxicity in tumor models .
Analyse Chemischer Reaktionen
Biosynthetic Pathway
Chrymutasin B is biosynthesized via a polyketide pathway, as demonstrated by ¹³C-labeling studies with sodium [1-¹³C]acetate :
-
Key observations :
-
Nine ¹³C-¹³C couplings confirm a polyketide origin.
-
The amino group is introduced post-polyketide assembly.
-
Glycosylation occurs with L-rhamnose and D-digitoxose sugars.
-
Reductive Acetylation
Treatment with zinc powder under acetylation conditions yields a reduced, acetylated derivative :
-
Reaction :
this compound + Zn/Ac₂O → Reduced acetylated product (purple → yellow color shift). -
Outcome :
-
Loss of quinone character (UV λ<sub>max</sub> shifts from 534 nm to 450 nm).
-
Confirmed via ¹H NMR and MS (molecular ion at m/z 720).
-
Alkaline Hydrolysis
Hydrolysis under basic conditions cleaves glycosidic bonds:
-
Products : Aglycone + free sugars (L-rhamnose and D-digitoxose) .
-
Mechanism : Nucleophilic attack by hydroxide ions at the glycosidic oxygen.
Acid-Catalyzed Degradation
Exposure to HCl/methanol induces demethylation and decomposition:
-
Observations :
Mechanistic Insights from NMR
¹³C and ¹H NMR data reveal electronic interactions influencing reactivity :
| Carbon
Eigenschaften
CAS-Nummer |
155213-41-5 |
|---|---|
Molekularformel |
C32H31NO13 |
Molekulargewicht |
637.6 g/mol |
IUPAC-Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1 |
InChI-Schlüssel |
NCMKXUVBVTVSTE-SZTUNKENSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)O)O)O |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O |
Synonyme |
chrymutasin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















